Methyl 4-bromo-2-cyano-5-methylphenylacetate
Overview
Description
Methyl 4-bromo-2-cyano-5-methylphenylacetate (MBCMPA) is a synthetic compound of bromine, cyanide, and phenylacetate. It is a new and promising compound that has been studied for a variety of applications in scientific research and laboratory experiments.
Mechanism Of Action
Methyl 4-bromo-2-cyano-5-methylphenylacetate works by inhibiting the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down acetylcholine, a neurotransmitter that plays an important role in the nervous system. By inhibiting AChE, Methyl 4-bromo-2-cyano-5-methylphenylacetate increases the amount of acetylcholine in the body, which can lead to improved cognitive function, better memory, and increased alertness.
Biochemical And Physiological Effects
Methyl 4-bromo-2-cyano-5-methylphenylacetate has been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce oxidative stress. Additionally, Methyl 4-bromo-2-cyano-5-methylphenylacetate has been studied for its potential to increase the production of nitric oxide, which has been linked to improved cardiovascular health.
Advantages And Limitations For Lab Experiments
Methyl 4-bromo-2-cyano-5-methylphenylacetate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its mechanism of action is well-understood. Additionally, it is relatively non-toxic and has been shown to be effective in a variety of applications. However, there are some limitations to using Methyl 4-bromo-2-cyano-5-methylphenylacetate in lab experiments. It is not as stable as some other compounds, and it can be difficult to store for long periods of time.
Future Directions
Methyl 4-bromo-2-cyano-5-methylphenylacetate has potential applications in a variety of fields. It could be used as a therapeutic agent for treating neurological disorders such as Alzheimer's disease, or as an anti-cancer drug. Additionally, it could be used as an anti-inflammatory agent or as a tool to study the biochemical and physiological effects of nitric oxide. Finally, Methyl 4-bromo-2-cyano-5-methylphenylacetate could be used to study the effects of acetylcholinesterase inhibition on cognitive function and memory.
Scientific Research Applications
Methyl 4-bromo-2-cyano-5-methylphenylacetate has been studied for a variety of applications in scientific research. It has been used as a substrate for the biosynthesis of secondary metabolites by plant cells and as an inhibitor of the enzyme acetylcholinesterase. It has also been studied for its potential as an anti-inflammatory and anti-oxidant agent, as well as for its ability to inhibit the growth of cancer cells. Additionally, Methyl 4-bromo-2-cyano-5-methylphenylacetate has been studied for its potential to increase the production of nitric oxide, which has been linked to improved cardiovascular health.
properties
IUPAC Name |
methyl 2-(4-bromo-2-cyano-5-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-8(5-11(14)15-2)9(6-13)4-10(7)12/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLOLQQLYWIZFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C#N)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-cyano-5-methylphenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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